molecular formula C19H28BNO4 B13993158 Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-3-carboxylate

Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-3-carboxylate

Cat. No.: B13993158
M. Wt: 345.2 g/mol
InChI Key: BBVVPVVEPHVVBS-UHFFFAOYSA-N
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Description

Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-3-carboxylate is an organic compound that features a piperidine ring, a phenyl group, and a boronate ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-3-carboxylate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reactants used.

Scientific Research Applications

Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-3-carboxylate involves its ability to form stable carbon-boron bonds. This property makes it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-3-carboxylate is unique due to the presence of both a piperidine ring and a boronate ester in its structure. This combination provides it with unique reactivity and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C19H28BNO4

Molecular Weight

345.2 g/mol

IUPAC Name

methyl 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-3-carboxylate

InChI

InChI=1S/C19H28BNO4/c1-18(2)19(3,4)25-20(24-18)15-9-6-10-16(12-15)21-11-7-8-14(13-21)17(22)23-5/h6,9-10,12,14H,7-8,11,13H2,1-5H3

InChI Key

BBVVPVVEPHVVBS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCCC(C3)C(=O)OC

Origin of Product

United States

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